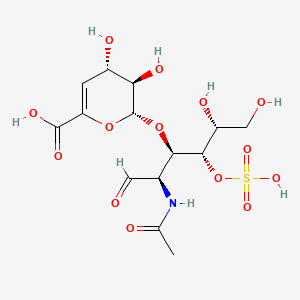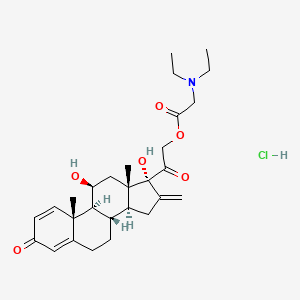
Prednylidene 21-diethylaminoacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11beta)-11,17-Dihydroxy-16-methylene-3,20-dioxopregna-1,4-dien-21-yl N,N-diethylaminoacetate hydrochloride: is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (11beta)-11,17-Dihydroxy-16-methylene-3,20-dioxopregna-1,4-dien-21-yl N,N-diethylaminoacetate hydrochloride involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 11 and 17 positions.
Methylenation: Introduction of a methylene group at the 16 position.
Oxidation: Formation of the 3,20-dioxo groups.
Esterification: Formation of the N,N-diethylaminoacetate ester.
Hydrochloride Formation: Conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production typically involves large-scale batch processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols.
- Substitution products include various ester derivatives.
科学的研究の応用
Chemistry: : Used as a model compound in studies of steroid chemistry and synthetic methodologies. Biology : Investigated for its effects on cellular processes and signaling pathways. Medicine : Utilized in the development of anti-inflammatory and immunosuppressive drugs. Industry : Employed in the synthesis of other complex steroid derivatives.
作用機序
The compound exerts its effects primarily through interaction with glucocorticoid receptors. Upon binding, it modulates the transcription of target genes involved in inflammatory and immune responses. Key molecular targets include cytokines, chemokines, and adhesion molecules.
類似化合物との比較
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Similar in structure and function, used in various inflammatory conditions.
Uniqueness: (11beta)-11,17-Dihydroxy-16-methylene-3,20-dioxopregna-1,4-dien-21-yl N,N-diethylaminoacetate hydrochloride is unique due to its specific structural modifications, which enhance its potency and selectivity for glucocorticoid receptors, making it a valuable compound in therapeutic applications.
特性
CAS番号 |
22887-42-9 |
|---|---|
分子式 |
C28H40ClNO6 |
分子量 |
522.1 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C28H39NO6.ClH/c1-6-29(7-2)15-24(33)35-16-23(32)28(34)17(3)12-21-20-9-8-18-13-19(30)10-11-26(18,4)25(20)22(31)14-27(21,28)5;/h10-11,13,20-22,25,31,34H,3,6-9,12,14-16H2,1-2,4-5H3;1H/t20-,21-,22-,25+,26-,27-,28-;/m0./s1 |
InChIキー |
CCXTYBZGIOXYJL-DYBIKGQXSA-N |
異性体SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O.Cl |
正規SMILES |
CCN(CC)CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


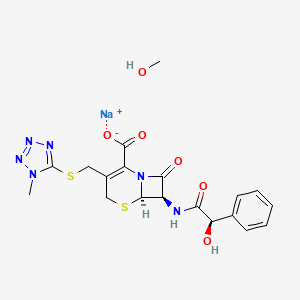
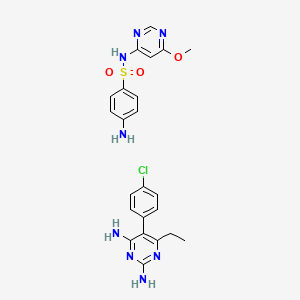
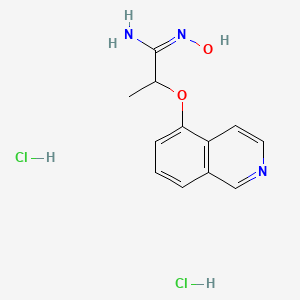
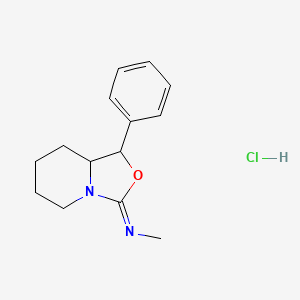
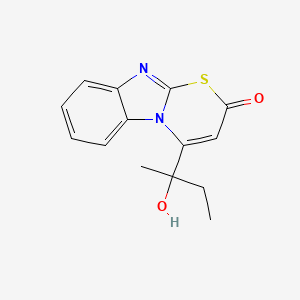
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
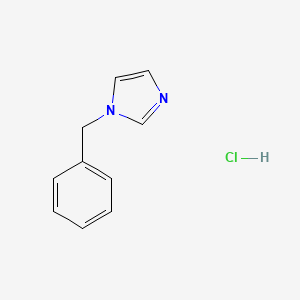

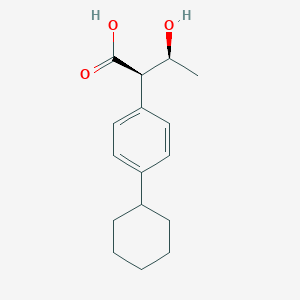

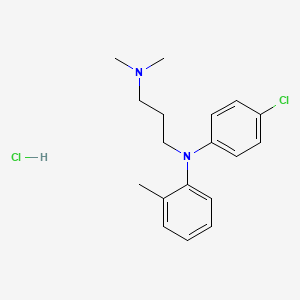
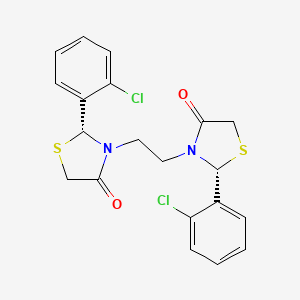
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
